N-(2,5-dichlorophenyl)-4-(propanoylamino)benzamide
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Overview
Description
N-(2,5-Dichlorophenyl)-4-propanamidobenzamide is a chemical compound characterized by the presence of dichlorophenyl and propanamidobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-4-propanamidobenzamide typically involves the reaction of 2,5-dichloroaniline with 4-propanamidobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2,5-Dichlorophenyl)-4-propanamidobenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-4-propanamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,5-Dichlorophenyl)-4-propanamidobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-4-propanamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-4-propanamidobenzamide
- N-(2,4-Dichlorophenyl)-4-propanamidobenzamide
- N-(2,5-Dichlorophenyl)-4-hydroxybenzamide
Uniqueness
N-(2,5-Dichlorophenyl)-4-propanamidobenzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dichloro substitution may enhance its binding affinity to certain molecular targets compared to other isomers.
Properties
Molecular Formula |
C16H14Cl2N2O2 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-9-11(17)5-8-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
SLKBQDYGDQQZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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